(1-Aminocyclopropyl)methanol hydrochloride
Overview
Description
(1-Aminocyclopropyl)methanol hydrochloride is a compound with the molecular formula C4H10ClNO . It is used as a sedative and antiepileptic drug, and it is also used as a cyanide and reducing agent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group (a three-carbon ring) attached to a methanol group (a carbon with three hydrogen atoms and one hydroxyl group), and an amino group (a nitrogen atom with two hydrogen atoms). The hydrochloride part of the molecule refers to a hydrogen chloride (HCl) group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 123.58 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .
Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclopropanation and Formation of Oxazolidinones : (1-Aminocyclopropyl)methanol is used in palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones with high selectivity (Shintani, Moriya, & Hayashi, 2011).
- Synthesis of Amino Acid Methyl Esters : It is used in the synthesis of a series of amino acid methyl ester hydrochlorides, showing compatibility with both natural and other aromatic and aliphatic amino acids (Li & Sha, 2008).
Analytical Methods
- Chromatographic Analysis : A method for the analysis of 1-aminocyclopropanecarboxylic acid (ACPC) from plasma or brain tissue involves reversed-phase high-performance liquid chromatography (Miller, La Grone, Skolnick, & Boje, 1992).
Influence on Biological Systems
- Impact on Lipid Dynamics : The use of methanol in biological and synthetic membranes, as a common solubilizing agent, influences lipid dynamics. This is crucial for understanding the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Chemical Reactions and Derivatives
- Cyclopropenone Oximes and Isocyanates Reaction : Cyclopropenone oxime hydrochlorides react with isocyanates in the presence of triethylamine to afford various chemical compounds (Yoshida et al., 1988).
Supramolecular Compounds
- Formation of Supramolecular Compounds : In a study, 1-aminoadamantane hydrochloride and 18-crown-6 reacted with divalent metal chloride in methanol solution to yield unusual supramolecular compounds, demonstrating the potential of (1-Aminocyclopropyl)methanol hydrochloride in supramolecular chemistry (Fu, Zhao, & Ge, 2011).
Safety and Hazards
The safety data sheet for (1-Aminocyclopropyl)methanol hydrochloride indicates that it is classified under GHS07, which means it may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Properties
IUPAC Name |
(1-aminocyclopropyl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEMJGCUGKDKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556560 | |
Record name | (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115652-52-3 | |
Record name | (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-aminocyclopropyl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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